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Compound of Interest

Compound Name: 3'-NH2-CTP

Cat. No.: B161053 Get Quote

For researchers, scientists, and drug development professionals engaged in the study of RNA,

the ability to specifically label these molecules is of paramount importance. Labeled RNAs are

indispensable tools for investigating RNA localization, structure, dynamics, and interactions

with other biomolecules. This document provides a detailed guide to the 3'-end labeling of RNA

using 3'-amino-CTP, a versatile method that introduces a primary amine at the 3'-terminus,

enabling subsequent conjugation with a wide array of reporter molecules.

This two-step labeling strategy involves the enzymatic incorporation of a cytidine triphosphate

analog bearing an amino group at the 3' position (3'-amino-CTP), followed by the chemical

conjugation of a label to this newly introduced amine. This method offers flexibility in the choice

of label and can be applied to various types of RNA.

Principle of the Method
The 3'-end labeling of RNA with 3'-amino-CTP is a chemo-enzymatic process:

Enzymatic Incorporation: A terminal transferase enzyme is used to add a single 3'-amino-

cytidine monophosphate to the 3'-hydroxyl terminus of an RNA molecule. The enzyme

catalyzes the formation of a phosphodiester bond between the RNA and the 3'-amino-CTP.

The presence of the 3'-amino group instead of a hydroxyl group acts as a terminator,

preventing further nucleotide addition.

Chemical Conjugation: The primary amine (–NH₂) introduced at the 3'-end of the RNA serves

as a reactive handle for covalent modification. N-hydroxysuccinimide (NHS) esters of various
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labels (e.g., fluorophores, biotin) are commonly used to react with the primary amine,

forming a stable amide bond.

Experimental Protocols
Protocol 1: Enzymatic Incorporation of 3'-Amino-CTP
using Terminal Deoxynucleotidyl Transferase (TdT)
Terminal Deoxynucleotidyl Transferase (TdT) is a template-independent polymerase that can

add nucleotides to the 3'-end of DNA and, under specific conditions, RNA. While TdT

preferentially incorporates deoxynucleotides, it can be used to add ribonucleotides, particularly

in the presence of cobalt. This protocol provides a starting point for the incorporation of 3'-

amino-CTP and may require optimization for specific RNA substrates.

Materials:

Purified RNA sample (10-100 pmol)

3'-Amino-CTP (1 mM stock solution)

Terminal Deoxynucleotidyl Transferase (TdT) and corresponding 10x reaction buffer

CoCl₂ (2.5 mM stock solution)

RNase-free water

RNase inhibitor

Microcentrifuge tubes, nuclease-free

Heating block or thermocycler

Ethanol (100% and 70%), ice-cold

3 M Sodium Acetate, pH 5.2

Glycogen, RNase-free (optional, as a co-precipitant)
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Procedure:

Reaction Setup: In a nuclease-free microcentrifuge tube on ice, combine the following

components in the specified order:

Component Volume Final Concentration

RNase-free water to 20 µL -

10x TdT Reaction Buffer 2 µL 1x

CoCl₂ (2.5 mM) 2 µL 0.25 mM

RNA (10-100 pmol) X µL 0.5 - 5 µM

3'-Amino-CTP (1 mM) 1 µL 50 µM

RNase Inhibitor 0.5 µL 20 units

Terminal Deoxynucleotidyl

Transferase (TdT)
1 µL 20 units

Incubation: Mix the reaction gently by pipetting up and down. Incubate at 37°C for 1-2 hours.

The optimal incubation time may vary depending on the RNA substrate and should be

determined empirically.

Enzyme Inactivation: Stop the reaction by heating at 75°C for 20 minutes.

Purification of 3'-Amino-Modified RNA: It is crucial to remove unincorporated 3'-amino-CTP

and the enzyme before proceeding to the conjugation step.

Ethanol Precipitation (for removal of enzyme and buffer components): a. To the 20 µL

reaction, add 2 µL of 3 M Sodium Acetate (pH 5.2). b. Add 60 µL of ice-cold 100% ethanol.

Add 1 µL of glycogen as a carrier if the RNA concentration is low. c. Vortex briefly and

incubate at -20°C for at least 30 minutes. d. Centrifuge at >12,000 x g for 30 minutes at

4°C. e. Carefully remove the supernatant. f. Wash the pellet with 200 µL of ice-cold 70%

ethanol. g. Centrifuge at >12,000 x g for 5 minutes at 4°C. h. Remove the supernatant and

air-dry the pellet for 5-10 minutes. Do not over-dry. i. Resuspend the RNA pellet in a

suitable volume of RNase-free water or buffer for the next step.
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Size-Exclusion Chromatography (alternative for removing unincorporated nucleotides):

Use a pre-packed spin column (e.g., G-25) according to the manufacturer's protocol to

remove unincorporated 3'-amino-CTP.

Protocol 2: Conjugation of NHS-Ester Dyes to 3'-Amino-
Modified RNA
This protocol describes the coupling of an amine-reactive dye (NHS-ester) to the 3'-amino

group of the modified RNA. The reaction is sensitive to pH and the presence of primary amines

in the buffer.

Materials:

Purified 3'-amino-modified RNA

NHS-ester of the desired label (e.g., fluorescent dye), freshly prepared in anhydrous DMSO

(10-20 mM stock)

Sodium bicarbonate buffer (0.1 M, pH 8.5), RNase-free

RNase-free water

Ethanol (100% and 70%), ice-cold

3 M Sodium Acetate, pH 5.2

Microcentrifuge tubes, nuclease-free, protected from light

Procedure:

Reaction Setup: a. Resuspend the purified 3'-amino-modified RNA in 45 µL of 0.1 M sodium

bicarbonate buffer (pH 8.5). b. Prepare a fresh solution of the NHS-ester dye in anhydrous

DMSO. c. Add 5 µL of the NHS-ester dye solution (10-20 mM in DMSO) to the RNA solution.

This represents a molar excess of the dye. The optimal dye concentration should be

determined empirically. d. The final reaction volume is 50 µL.
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Incubation: a. Mix the reaction by gentle vortexing. b. Incubate for 2-4 hours at room

temperature in the dark. Protect the reaction from light to prevent photobleaching of the dye.

Purification of Labeled RNA: It is essential to remove the unreacted dye.

Ethanol Precipitation: a. To the 50 µL reaction, add 5 µL of 3 M Sodium Acetate (pH 5.2).

b. Add 150 µL of ice-cold 100% ethanol. c. Vortex and incubate at -20°C for at least 1 hour

in the dark. d. Centrifuge at >12,000 x g for 30 minutes at 4°C. e. Carefully remove the

supernatant containing the unreacted dye. f. Wash the pellet with 500 µL of ice-cold 70%

ethanol. g. Repeat the centrifugation and supernatant removal. h. Air-dry the pellet in the

dark for 5-10 minutes. i. Resuspend the labeled RNA in an appropriate volume of RNase-

free water or buffer.

Further Purification (Optional but Recommended): For applications requiring highly pure

labeled RNA, further purification by denaturing polyacrylamide gel electrophoresis (PAGE)

or HPLC is recommended to remove any remaining free dye and unlabeled RNA.

Data Presentation
The efficiency of RNA labeling can be influenced by several factors, including the chosen

labeling method, the nature of the RNA, and the specific label used. The following table

provides a comparative overview of common 3'-end labeling techniques. The efficiency for 3'-

amino-CTP labeling is variable and should be empirically determined for each RNA-label

combination.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Labeling
Method

Principle
Typical
Labeling
Efficiency

Advantages Disadvantages

3'-Amino-CTP +

NHS-Ester

Enzymatic

addition of an

amine-modified

nucleotide

followed by

chemical

conjugation.

Variable,

requires

optimization.

High specificity

for the 3'-end;

versatile choice

of labels.

Two-step

process; requires

optimization of

both enzymatic

and chemical

steps.

T4 RNA Ligase +

pCp-Label

Single-step

enzymatic

ligation of a pre-

labeled cytidine

3',5'-

bisphosphate

(pCp).

Variable, can be

optimized for

specific RNAs.[1]

Single-step

reaction;

commercially

available labeled

pCp.

Can be inefficient

for longer RNAs.

[2]

Poly(A)

Polymerase +

Cordycepin-TP

Enzymatic

addition of a

chain-terminating

labeled ATP

analog (3'-deoxy-

ATP).

Can be high (up

to 100% with

excess

cordycepin).[2]

Efficient for a

single addition;

suitable for

longer RNAs.[2]

Limited to

adenine analogs;

cordycepin is a

chain terminator.
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Step 1: Enzymatic Incorporation

Step 2: Chemical Conjugation

RNA with 3'-OH

TdT + 3'-amino-CTP + CoCl2

Reaction Setup

Incubate at 37°C

3'-Amino-Modified RNA

Purification (Ethanol Precipitation / Spin Column)

NHS-Ester Dye

Reaction Setup

Incubate at RT (dark)

Labeled RNA (with excess dye)

Purification (Ethanol Precipitation / PAGE)

Purified 3'-Labeled RNA

Click to download full resolution via product page

Caption: Overall workflow for 3'-end labeling of RNA with 3'-amino-CTP.
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Chemical Reaction of NHS-Ester Conjugation

Reactants

Product

RNA-3'-NH₂

RNA-3'-NH-CO-Label (Stable Amide Bond)

pH 8.5

Label-NHS-Ester

N-hydroxysuccinimide (byproduct)

Click to download full resolution via product page

Caption: Amine-reactive coupling of an NHS-ester label to 3'-amino-modified RNA.

Applications in Research and Drug Development
The ability to introduce a diverse range of functionalities at the 3'-end of RNA molecules opens

up numerous applications:

Fluorescence Microscopy: Labeled RNA with fluorescent dyes can be used to visualize the

subcellular localization and trafficking of specific RNA molecules in living cells.

Single-Molecule Studies: Techniques such as single-molecule FRET (smFRET) can be

employed to study RNA conformational changes and dynamics.

RNA-Protein Interaction Studies: Biotin-labeled RNA can be used for pull-down assays to

identify and study RNA-binding proteins.
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In Vivo Imaging: Attaching imaging agents to RNA can facilitate the tracking of RNA-based

therapeutics in vivo.

RNA Drug Delivery: Conjugating targeting ligands or cell-penetrating peptides can enhance

the delivery of therapeutic RNAs to specific cells or tissues.

By providing a versatile and specific method for RNA modification, 3'-end labeling with 3'-

amino-CTP is a valuable technique for advancing our understanding of RNA biology and

developing novel RNA-based diagnostics and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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